molecular formula C12H10ClNO B6367213 2-(4-Chloro-3-methylphenyl)pyridin-3-ol CAS No. 1261972-88-6

2-(4-Chloro-3-methylphenyl)pyridin-3-ol

Cat. No.: B6367213
CAS No.: 1261972-88-6
M. Wt: 219.66 g/mol
InChI Key: BXYFLTPGFSIBNT-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenyl)pyridin-3-ol is a substituted pyridine derivative characterized by a pyridin-3-ol core linked to a 4-chloro-3-methylphenyl group. Its molecular formula is C₁₂H₁₀ClNO, with a molecular weight of 219.67 g/mol (CAS: 1261971-44-1; MDL: MFCD18323557) . The compound’s structure combines a hydroxyl group at position 3 of the pyridine ring and a chloro-methyl-substituted phenyl ring at position 2. This arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-7-9(4-5-10(8)13)12-11(15)3-2-6-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYFLTPGFSIBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC=N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682861
Record name 2-(4-Chloro-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-88-6
Record name 2-(4-Chloro-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenyl)pyridin-3-ol typically involves the reaction of 4-chloro-3-methylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of 2-(4-Chloro-3-methylphenyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(4-Chloro-3-methylphenyl)pyridin-3-one.

    Reduction: 2-(4-Chloro-3-methylphenyl)pyridin-3-amine.

    Substitution: 2-(4-Amino-3-methylphenyl)pyridin-3-ol or 2-(4-Mercapto-3-methylphenyl)pyridin-3-ol.

Scientific Research Applications

2-(4-Chloro-3-methylphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chloro and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-(4-Chloro-3-methylphenyl)pyridin-3-ol C₁₂H₁₀ClNO 219.67 4-Cl, 3-Me on phenyl 1261971-44-1
6-(4-Chloro-2-methylphenyl)pyridin-3-ol C₁₂H₁₀ClNO 219.67 4-Cl, 2-Me on phenyl 1261938-30-0
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 235.67 4-Cl, 2-OMe on phenyl 1017414-83-3
6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol C₁₂H₁₀FNO₂ 219.21 6-F, 4-OMe on phenyl N/A

Table 2: Key Physicochemical Properties

Compound Name Solubility LogP (Predicted) Melting Point (°C) Biological Activity
2-(4-Chloro-3-methylphenyl)pyridin-3-ol Low in H₂O 2.8 Not reported Potential enzyme inhibition
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol Moderate in H₂O 1.9 Not reported Antimicrobial screening
6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol High in DMSO 2.5 150–152 Metabolic stability

Research Implications

The positional isomerism and functional group variations among these compounds highlight the importance of structure-activity relationships (SAR). For instance:

  • Chloro vs. Fluoro : Chlorine’s larger atomic radius may enhance steric effects in binding pockets, while fluorine improves bioavailability .
  • Methyl vs. Methoxy : Methoxy groups increase polarity but may reduce membrane permeability compared to methyl .

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